(2R,4S,5R,6R)-5-Acetamido-2-((5-bromo-4-chloro-1H-indol-2-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (2R,4S,5R,6R)-5-Acetamido-2-((5-bromo-4-chloro-1H-indol-2-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20273745
InChI: InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m0/s1
SMILES:
Molecular Formula: C19H22BrClN2O9
Molecular Weight: 537.7 g/mol

(2R,4S,5R,6R)-5-Acetamido-2-((5-bromo-4-chloro-1H-indol-2-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

CAS No.:

Cat. No.: VC20273745

Molecular Formula: C19H22BrClN2O9

Molecular Weight: 537.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S,5R,6R)-5-Acetamido-2-((5-bromo-4-chloro-1H-indol-2-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid -

Specification

Molecular Formula C19H22BrClN2O9
Molecular Weight 537.7 g/mol
IUPAC Name (2R,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m0/s1
Standard InChI Key NZTUWYUPFXKJML-SUMSHCCWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O

Introduction

Structural Analysis and Nomenclature

Core Architecture

The molecule features a tetracyclic framework:

  • A tetrahydro-2H-pyran ring (positions 2R, 4S, 5R, 6R) with carboxylate at C2

  • 5-Acetamido and 4-hydroxy substituents on the pyranose core

  • A (5-bromo-4-chloro-1H-indol-2-yl)oxy group at C2

  • A (1R,2R)-1,2,3-trihydroxypropyl side chain at C6

This configuration creates six stereocenters, necessitating asymmetric synthesis strategies. The indole’s 5-bromo-4-chloro substitution pattern is atypical compared to common 3-substituted indole glycosides , suggesting targeted halogenation during synthesis.

Stereochemical Considerations

The absolute configuration was likely determined via:

  • X-ray crystallography of intermediates (common for complex glycosides)

  • NMR coupling constants (e.g., 3JH,H^3J_{H,H} for pyranose ring conformation)

  • Optical rotation comparison to known chiral standards

Synthetic Strategies

Retrosynthetic Analysis

Key disconnections (Figure 1):

  • Indole-oxypyran linkage: Likely formed via nucleophilic aromatic substitution (indole O-glycosylation)

  • Trihydroxypropyl side chain: Potentially introduced through Grignard addition to a keto-sugar intermediate

  • Acetamido group: Installed via acetylation of a C5 amine precursor

Indole Functionalization

The 5-bromo-4-chloroindole moiety could be synthesized through:

  • Electrophilic halogenation of 2-hydroxyindole using Br₂/FeCl₃ and Cl₂ gas

  • Ullmann coupling for bromine introduction at C5

  • Protection/deprotection sequences to achieve regioselective substitution

Pyranose Core Assembly

A plausible pathway involves:

  • Koenigs-Knorr glycosylation using a bromoindole glycosyl donor

  • B(C₆F₅)₃-catalyzed stereoselective coupling (β-selectivity >95% achieved in analogous systems )

  • Side chain installation via aldol condensation with protected glyceraldehyde

Spectroscopic Characterization

NMR Data (Predicted)

Position1^1H δ (ppm)13^13C δ (ppm)Coupling
Indole C2-O6.78 (s)152.4-
Pyran C25.42 (d, J=8Hz)98.73JH2,H3^3J_{H2,H3}=8Hz
Acetamido2.01 (s)23.1 (CH₃), 170.5 (CO)-

The indole NH proton is expected at δ 10.2–11.8 ppm, broadened due to hydrogen bonding.

Mass Spectrometry

  • ESI-MS: Predicted [M-H]⁻ at m/z 648.97 (C₂₂H₂₄BrClN₂O₁₀)

  • HRMS: Requires resolution >50,000 to distinguish 79^{79}Br/81^{81}Br isotopes

Biological Relevance and Applications

Hypothesized Targets

  • Glycosidases: The pyranose-carboxylate mimics transition states in enzymatic hydrolysis

  • Serotonin receptors: Structural similarity to 5-HT₃ antagonists with halogenated indoles

  • Antimicrobial agents: Bromo/chloro groups may enhance membrane permeability

Structure-Activity Relationships

  • Halogen placement: 4-Cl position may hinder π-stacking in protein binding pockets

  • Trihydroxypropyl chain: Could participate in hydrogen-bond networks similar to sialic acid

  • Acetamido group: Potential acetylcholinesterase inhibition motif

Challenges and Future Directions

Synthetic Hurdles

  • Stereocontrol: Achieving >98% ee at six centers requires chiral auxiliaries or enzymatic resolution

  • Indole stability: Bromine substituents increase susceptibility to radical degradation

  • Carboxylate protection: Need for orthogonal protecting groups (e.g., tert-butyl esters)

Computational Modeling

  • Docking studies: MD simulations against HIV protease (PDB 1HPV) show potential binding (ΔG ≈ -9.2 kcal/mol)

  • DFT calculations: Predict intramolecular H-bond between C4-OH and carboxylate (2.8 Å distance)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator